molecular formula C17H15NO3S B7879545 6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

Cat. No.: B7879545
M. Wt: 313.4 g/mol
InChI Key: BPBXSTOLDOKSMO-UHFFFAOYSA-N
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Description

6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound features a methoxy group, a methylphenylthio group, and a carboxylic acid group attached to the indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methoxy and methylphenylthio groups can be introduced through subsequent functional group transformations, such as methylation and thiolation reactions. Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

This compound’s unique combination of functional groups distinguishes it from other indole derivatives, potentially offering unique biological activities and applications .

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-10-3-6-12(7-4-10)22-16-13-8-5-11(21-2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBXSTOLDOKSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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